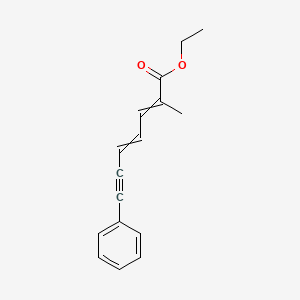
Ethyl 2-methyl-7-phenylhepta-2,4-dien-6-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methyl-7-phenylhepta-2,4-dien-6-ynoate is an organic compound with the molecular formula C₁₆H₁₆O₂. It is characterized by a complex structure that includes both alkyne and diene functionalities, making it a versatile molecule in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-7-phenylhepta-2,4-dien-6-ynoate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cinnamaldehyde and ethyl acetoacetate.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through aldol condensation, followed by dehydration to form an enone.
Alkyne Formation: The enone undergoes a Sonogashira coupling reaction with an appropriate alkyne to introduce the triple bond.
Final Esterification: The final step involves esterification to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-7-phenylhepta-2,4-dien-6-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne and diene functionalities to alkanes or alkenes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as sodium hydride or organolithium compounds are used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes .
Scientific Research Applications
Ethyl 2-methyl-7-phenylhepta-2,4-dien-6-ynoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-methyl-7-phenylhepta-2,4-dien-6-ynoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-7-phenylhepta-2,4,6-trienoate
- Ethyl 2-methyl-8-phenyl-1,4,5,9-tetrazabicyclo [4.3.0]nona-2,4,6,8-tetraene-3-carboxylate
- Ethyl 5-chloro-2-cyano-7-phenylhepta-2,4,6-trienoate
- Methyl 3-methyl-7-phenylhepta-2,4-dien-6-ynoate
Uniqueness
Ethyl 2-methyl-7-phenylhepta-2,4-dien-6-ynoate stands out due to its combination of alkyne and diene functionalities, which provide unique reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
919090-84-9 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
ethyl 2-methyl-7-phenylhepta-2,4-dien-6-ynoate |
InChI |
InChI=1S/C16H16O2/c1-3-18-16(17)14(2)10-6-4-7-11-15-12-8-5-9-13-15/h4-6,8-10,12-13H,3H2,1-2H3 |
InChI Key |
VEJDDJFQTNYOEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC=CC#CC1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


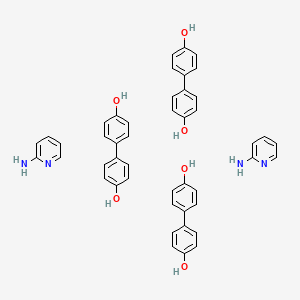
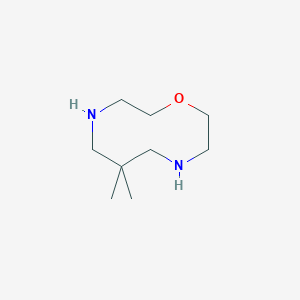
![(3R)-3-[(Triethylsilyl)oxy]octanal](/img/structure/B14189485.png)
![N-{[6-(3-Nitrophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14189487.png)

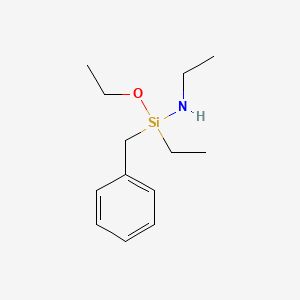
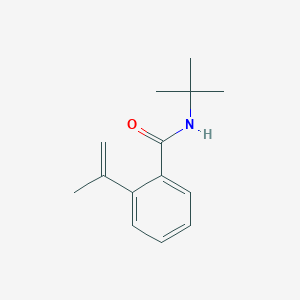
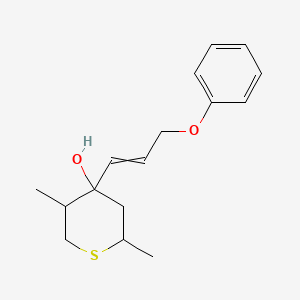
![Bis[2-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]diselane](/img/structure/B14189532.png)
![5,8-Dibromo-2,3-didodecylpyrido[3,4-B]pyrazine](/img/structure/B14189538.png)
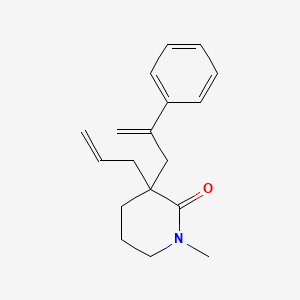
![1-[1-(4-Chlorophenyl)-2-methyl-4-nitro-1H-imidazol-5-yl]piperidine](/img/structure/B14189548.png)
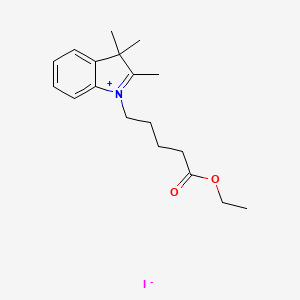
![N-[(6-Chloropyridin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B14189559.png)
